molecular formula C20H15BrN6O B6531783 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-36-2

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531783
CAS No.: 1019105-36-2
M. Wt: 435.3 g/mol
InChI Key: WUWICZGSCAAFDF-UHFFFAOYSA-N
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Description

4-Bromopyrazole is a heteroaryl halide and a pyrazole derivative . It has the molecular formula C3H3BrN2 and a molecular weight of 146.973 . It’s reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of 4-Bromopyrazole and similar compounds often involves palladium catalysts . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .


Molecular Structure Analysis

The molecular structure of 4-Bromopyrazole can be viewed using Java or Javascript . The IUPAC Standard InChIKey for 4-Bromopyrazole is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .


Physical and Chemical Properties Analysis

4-Bromopyrazole is a solid with a boiling point of 250-260 °C (lit.) and a melting point of 93-96 °C (lit.) . Its SMILES string is Brc1cn[nH]c1 .

Safety and Hazards

4-Bromopyrazole is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation . The precautionary statements for 4-Bromopyrazole include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWICZGSCAAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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